molecular formula C20H17FN2O4 B3545516 3-[5-(4-fluorophenyl)-1-{[(4-hydroxyphenyl)carbonyl]amino}-1H-pyrrol-2-yl]propanoic acid

3-[5-(4-fluorophenyl)-1-{[(4-hydroxyphenyl)carbonyl]amino}-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B3545516
M. Wt: 368.4 g/mol
InChI Key: VSMDRZUSXKWBBK-UHFFFAOYSA-N
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Description

3-[5-(4-fluorophenyl)-1-{[(4-hydroxyphenyl)carbonyl]amino}-1H-pyrrol-2-yl]propanoic acid is a complex organic compound with a unique structure that includes a fluorophenyl group, a hydroxyphenylcarbonyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-fluorophenyl)-1-{[(4-hydroxyphenyl)carbonyl]amino}-1H-pyrrol-2-yl]propanoic acid typically involves multiple steps, including the formation of the pyrrole ring and the introduction of the fluorophenyl and hydroxyphenylcarbonyl groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-fluorophenyl)-1-{[(4-hydroxyphenyl)carbonyl]amino}-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Alcohol derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

3-[5-(4-fluorophenyl)-1-{[(4-hydroxyphenyl)carbonyl]amino}-1H-pyrrol-2-yl]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-(4-fluorophenyl)-1-{[(4-hydroxyphenyl)carbonyl]amino}-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[5-(4-fluorophenyl)-1-{[(4-hydroxyphenyl)carbonyl]amino}-1H-pyrrol-2-yl]propanoic acid lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above .

Properties

IUPAC Name

3-[5-(4-fluorophenyl)-1-[(4-hydroxybenzoyl)amino]pyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O4/c21-15-5-1-13(2-6-15)18-11-7-16(8-12-19(25)26)23(18)22-20(27)14-3-9-17(24)10-4-14/h1-7,9-11,24H,8,12H2,(H,22,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMDRZUSXKWBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(N2NC(=O)C3=CC=C(C=C3)O)CCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[5-(4-fluorophenyl)-1-{[(4-hydroxyphenyl)carbonyl]amino}-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 2
3-[5-(4-fluorophenyl)-1-{[(4-hydroxyphenyl)carbonyl]amino}-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 3
3-[5-(4-fluorophenyl)-1-{[(4-hydroxyphenyl)carbonyl]amino}-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 4
3-[5-(4-fluorophenyl)-1-{[(4-hydroxyphenyl)carbonyl]amino}-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 5
3-[5-(4-fluorophenyl)-1-{[(4-hydroxyphenyl)carbonyl]amino}-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 6
3-[5-(4-fluorophenyl)-1-{[(4-hydroxyphenyl)carbonyl]amino}-1H-pyrrol-2-yl]propanoic acid

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